domperidone; fumaric acid
Overview
Description
Domperidone: is a peripheral dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. It is known for its ability to enhance gastrointestinal motility and alleviate symptoms of nausea and vomiting. Fumaric acid is a naturally occurring organic acid, widely used in the food and pharmaceutical industries. It is an intermediate in the citric acid cycle and has applications ranging from food additives to therapeutic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Domperidone: can be synthesized through the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Alternatively, o-halo or o-amino substituted nitrobenzene can be coupled with 1,3-disubstituted propane, followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .
Fumaric acid: is produced industrially through the isomerization of maleic acid, obtained from maleic anhydride by heating in the presence of water. An alternative method involves starting from n-butane, using vanadyl pyrophosphate as a catalyst .
Chemical Reactions Analysis
Domperidone: undergoes various chemical reactions, including:
Oxidation: Domperidone can be oxidized to form corresponding N-oxides.
Reduction: Reduction of nitro groups to amines is a common reaction in the synthesis of domperidone intermediates.
Substitution: Halogen substitution reactions are involved in the synthesis of domperidone intermediates.
Fumaric acid: undergoes:
Isomerization: Conversion from maleic acid to fumaric acid.
Esterification: Formation of fumarate esters, which have applications in pharmaceuticals.
Scientific Research Applications
Domperidone: is extensively used in medical research for its antiemetic and prokinetic properties. It is used to study gastrointestinal motility disorders and as a tool in dopaminergic mechanism research .
Fumaric acid: has diverse applications in chemistry, biology, and industry. It is used in the production of synthetic resins, biodegradable polymers, and as a food additive. In medicine, fumaric acid esters are used to treat psoriasis and multiple sclerosis .
Mechanism of Action
Domperidone: acts as a dopamine receptor antagonist, blocking dopamine receptors in the gut. This action enhances gastrointestinal motility and accelerates gastric emptying. It also acts on the chemoreceptor trigger zone in the brain, reducing nausea and vomiting .
Fumaric acid: exerts its effects through its role in the citric acid cycle, contributing to cellular respiration and energy production .
Comparison with Similar Compounds
Domperidone: is compared with other dopamine receptor antagonists like metoclopramide. Unlike metoclopramide, domperidone has minimal central nervous system side effects due to its poor penetration of the blood-brain barrier .
Fumaric acid: is compared with other dicarboxylic acids like maleic acid and succinic acid. Fumaric acid is unique due to its trans-isomer configuration, which imparts different chemical properties and applications .
Similar Compounds
Domperidone: Metoclopramide, cisapride.
Fumaric acid: Maleic acid, succinic acid, glutaric acid.
Properties
IUPAC Name |
but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99497-03-7 | |
Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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